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Compound of Interest

Compound Name: Sodium phenol

Cat. No.: B8718760 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers encountering emulsions during nucleic acid extraction with

phenol-chloroform.

Troubleshooting Guide: Dealing with Emulsions
An emulsion is a stable mixture of two immiscible liquids, such as the aqueous sample and the

organic phenol-chloroform phase, which fails to separate cleanly after mixing.[1] This often

appears as a cloudy, milky, or viscous layer between the aqueous and organic phases, making

it difficult to recover the nucleic acid-containing aqueous phase without contaminating it with

proteins and lipids.[2]

Issue: A persistent emulsion has formed after mixing the sample with phenol-chloroform.

Immediate Troubleshooting Steps:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8718760?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Phenol%E2%80%93chloroform_extraction
https://www.chromatographyonline.com/view/tips-troubleshooting-liquid-liquid-extractions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8718760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Action Detailed Protocol Expected Outcome

1 Modify Centrifugation

Increase the

centrifugation speed

to the maximum your

tubes can withstand

(e.g., >12,000 x g)

and/or extend the

centrifugation time

(e.g., 5-15 minutes).

[3][4]

The increased g-force

will help compact the

interface and force the

separation of the two

phases.

2 Add More Chloroform

To the emulsified

mixture, add an

additional volume of

chloroform (without

phenol). Mix gently

and re-centrifuge.

Chloroform is denser

than phenol and will

increase the overall

density of the organic

phase, which can help

to break the emulsion

and achieve better

phase separation.[5]

3 Back-Extraction

Carefully transfer the

entire emulsion and

organic phase to a

new tube. Add an

equal volume of a

neutral pH buffer (e.g.,

TE buffer). Mix gently

and centrifuge again.

[6]

This will allow any

aqueous phase

trapped in the

emulsion to be

recovered. The new

aqueous phase can

be combined with the

original.

4 Use Phase Lock

Gel™

If emulsions are a

recurring problem,

consider using a

Phase Lock Gel™

(PLG) or a similar

product.[5][7]

PLG is an inert gel

that migrates during

centrifugation to form

a stable barrier

between the aqueous

and organic phases,

trapping the

interphase and
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preventing

contamination of the

aqueous layer.[7][8][9]

Experimental Protocols
Protocol 1: Standard Phenol-Chloroform-Isoamyl
Alcohol (PCI) Extraction
This protocol is a standard method for purifying nucleic acids.[10][11]

Sample Lysis: Start with your lysed cell or tissue sample in an appropriate lysis buffer. For

tissues, ensure complete homogenization.[11][12]

PCI Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the

lysate.[10]

Mixing: Mix thoroughly by inverting the tube or vortexing for 15-30 seconds to form an

emulsion. For high molecular weight DNA, gentle inversion is recommended to prevent

shearing.[5][6]

Phase Separation: Centrifuge at ≥12,000 x g for 5-15 minutes at 4°C or room temperature.[3]

[4]

Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a clean tube,

avoiding the white protein layer at the interphase and the lower organic phase.[1]

Chloroform Wash (Optional but Recommended): Add an equal volume of chloroform:isoamyl

alcohol (24:1) to the recovered aqueous phase. Mix and centrifuge as before. This step

removes residual phenol.[5]

Precipitation: Transfer the final aqueous phase to a new tube and proceed with ethanol or

isopropanol precipitation to recover the nucleic acids.[13]

Protocol 2: Using Phase Lock Gel™ (PLG) to Prevent
Emulsions
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This protocol is highly recommended for samples prone to emulsion formation, such as those

with high protein or fat content.[2][7][14]

Prepare PLG Tube: Before starting, centrifuge the tube containing the Phase Lock Gel™ at

1,500 x g for 1-2 minutes to pellet the gel.[9]

Add Sample and PCI: Add your sample lysate and an equal volume of

phenol:chloroform:isoamyl alcohol directly to the pre-spun PLG tube.

Mixing: Mix the phases thoroughly by gentle inversion. Do not vortex as this can disrupt the

gel.[9]

Centrifugation: Centrifuge the tube at 12,000 x g for 5 minutes.[14] The PLG will form a solid

barrier between the aqueous (upper) and organic (lower) phases.

Aqueous Phase Recovery: Decant or pipette the aqueous phase into a new tube. The PLG

barrier prevents contamination from the interphase and organic phase.[9][14]

Downstream Processing: Proceed with subsequent extraction steps (like a chloroform wash)

or nucleic acid precipitation. Multiple extractions can be performed in the same PLG tube.[7]

Frequently Asked Questions (FAQs)
Q1: What causes emulsions to form during phenol-chloroform extraction?

A1: Emulsions are typically caused by high concentrations of proteins, lipids, and

polysaccharides in the sample, which act as surfactants and stabilize the mixture of the

aqueous and organic phases.[2][15] Vigorous mixing, especially with viscous samples, can also

contribute to the formation of a stable emulsion.[5]

Q2: I see a thick white layer at the interface after centrifugation. What is it and what should I

do?

A2: The white layer at the interface is precipitated protein.[1] You should avoid transferring this

layer along with the aqueous phase. If the layer is very thick and it is difficult to recover the

aqueous phase, you can perform a back-extraction as described in the troubleshooting guide.

[6]
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Q3: Can I just take the top part of the emulsion if I can't break it?

A3: This is not recommended as the emulsion contains a significant amount of your nucleic

acid sample trapped within it. Taking only the clear upper portion will result in a significant loss

of yield. It is better to try one of the methods to break the emulsion.

Q4: My sample is very viscous even after lysis. Will this cause an emulsion?

A4: Yes, highly viscous samples, often due to high concentrations of genomic DNA or

carbohydrates, are more prone to forming stable emulsions.[16] Consider diluting the sample if

possible, or use gentler mixing techniques.[5] Using Phase Lock Gel™ is also highly advisable

for such samples.[7]

Q5: What is the purpose of isoamyl alcohol in the phenol-chloroform mixture?

A5: Isoamyl alcohol is added as an anti-foaming agent and helps to stabilize the interface

between the aqueous and organic phases.[5][17]

Q6: Are there alternatives to phenol-chloroform extraction that avoid emulsions?

A6: Yes, several alternatives exist, including methods based on spin columns with silica

membranes or magnetic beads, and precipitation-based methods that do not use phenol.[4][18]

[19] These methods are often faster and avoid the use of hazardous organic solvents.
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Caption: Troubleshooting workflow for breaking emulsions.
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Caption: Standard phenol-chloroform extraction workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Phenol-Chloroform Nucleic
Acid Extraction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8718760#dealing-with-emulsions-during-nucleic-
acid-extraction-with-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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